

Desmethyl-WEHI-345 Analog: A Technical Guide for Inflammatory Disease Models

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Compound of Interest		
Compound Name:	Desmethyl-WEHI-345 analog	
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Introduction

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical signaling node in the innate immune system, playing a pivotal role in the pro-inflammatory pathways activated by the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2][3] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory conditions, including Crohn's disease, ulcerative colitis, sarcoidosis, and multiple sclerosis.[2][4] Consequently, the development of small molecule inhibitors targeting RIPK2 has emerged as a promising therapeutic strategy for these debilitating diseases.

WEHI-345 is a potent and selective pyrimidopyrazole analog that inhibits RIPK2 kinase activity. [4][5][6] It binds to the ATP-binding pocket of RIPK2, thereby preventing its autophosphorylation and subsequent activation of downstream signaling cascades, including NF-κB and MAPK pathways.[1][3][4] This inhibitory action leads to a reduction in the production of proinflammatory cytokines such as TNF-α and IL-6.[1][4] While extensive data exists for WEHI-345, specific public domain information on a "**Desmethyl-WEHI-345 analog**" is not readily available. This guide will focus on the well-characterized parent compound, WEHI-345, as a proxy for understanding the potential applications and experimental considerations for its analogs in inflammatory disease models.

Quantitative Data Summary



The following tables summarize the key quantitative data for WEHI-345, a potent RIPK2 inhibitor.

Table 1: In Vitro Potency and Selectivity of WEHI-345

Parameter	Value	Species	Assay Type	Reference
IC50	130 nM	Not Specified	Kinase Assay	[1][4]
K_D	46 nM	Not Specified	Binding Assay	[1][4]
Selectivity	>10 μM (for RIPK1, RIPK4, RIPK5)	Not Specified	Binding Assay	[1][4]

Table 2: Cellular Activity of WEHI-345

Cell Line	Treatment	Effect	Concentration	Reference
Raw 267.4	MDP Stimulation	Inhibition of TNF- α and IL-6 secretion	Not Specified	[1][4]
BMDMs	MDP Stimulation	Inhibition of TNF- α and IL-6 secretion	Not Specified	[1][4]
THP-1	MDP Stimulation	Reduction of TNF, IL-8, IL-1β, and A20 mRNA levels	500 nM	[5]
CD11β+ Monocytes	Listeria monocytogenes infection	Reduction of cytokine and chemokine secretion	Not Specified	[1][4]

Table 3: In Vivo Efficacy of WEHI-345 in an Experimental Autoimmune Encephalomyelitis (EAE) Model

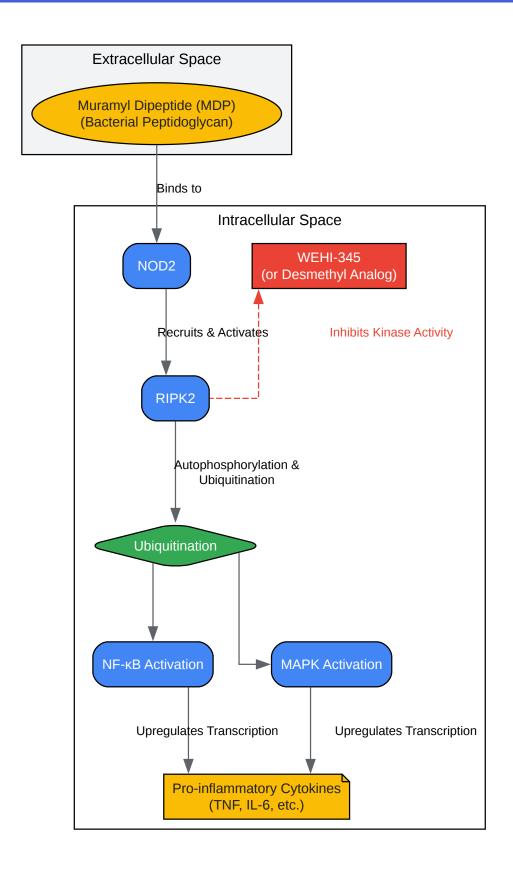


Animal Model	Dosing Regimen	Key Outcomes	Reference
C57BL/6 Mice	20 mg/kg, intraperitoneal injection, twice daily	- Significantly lowered mean disease score-Reduced inflammatory infiltrate in the forebrain- Improved body weight- Reduced cytokine and chemokine levels	[1][4][5]

Signaling Pathway and Mechanism of Action

WEHI-345 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of RIPK2. The following diagram illustrates the NOD2 signaling pathway and the point of intervention by WEHI-345.





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Caption: NOD2 signaling pathway and inhibition by WEHI-345.



Experimental Protocols

Detailed methodologies are crucial for the successful implementation of studies involving RIPK2 inhibitors. Below are representative protocols based on published studies with WEHI-345.

- 1. In Vitro Inhibition of MDP-Induced Cytokine Production
- · Cell Lines:
 - Mouse Bone Marrow-Derived Macrophages (BMDMs)
 - Raw 267.4 (murine macrophage cell line)
 - THP-1 (human monocytic cell line)
- · Protocol:
 - Culture cells to a density of 1 x 10⁶ cells/mL in appropriate media.
 - Pre-treat cells with varying concentrations of **Desmethyl-WEHI-345** analog (or WEHI-345
 as a control) for 1-2 hours. A vehicle control (e.g., DMSO) should be run in parallel.
 - \circ Stimulate the cells with Muramyl Dipeptide (MDP) (typically 10 μ g/mL) for 4-24 hours to activate the NOD2 pathway.
 - Collect the cell culture supernatant.
 - Analyze the supernatant for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
 - For mRNA analysis, lyse the cells after stimulation and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., TNF, IL6, IL1B).
- 2. In Vivo Evaluation in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

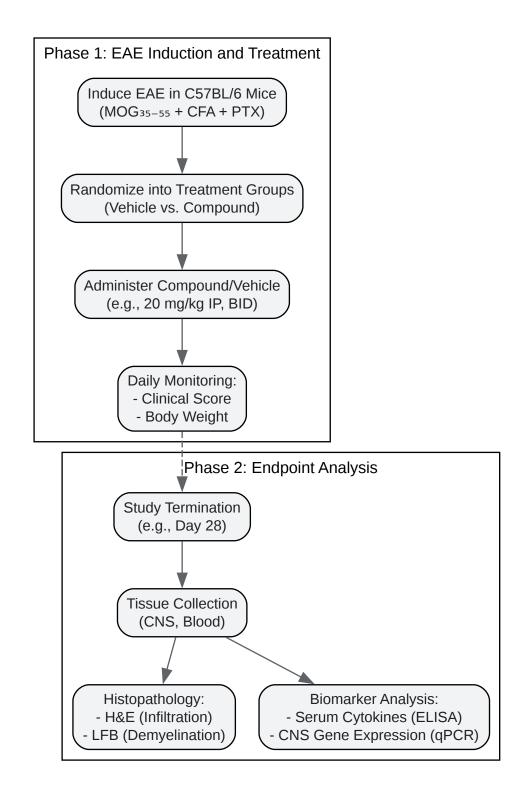


- Animal Model:
 - C57BL/6 mice (male, 8-12 weeks old)
- Protocol:
 - Induce EAE in mice by immunization with MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
 - Begin treatment with the **Desmethyl-WEHI-345 analog** (e.g., 20 mg/kg, intraperitoneally, twice daily) at the onset of clinical signs (typically around day 10-12 post-immunization). A vehicle-treated group should be included as a control.
 - Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).
 - Record body weight daily.
 - At the end of the study (e.g., day 25-30), euthanize the mice and collect tissues (e.g., brain, spinal cord, blood).
 - Perform histological analysis of the central nervous system tissue to assess inflammatory cell infiltration and demyelination.
 - Measure cytokine and chemokine levels in the serum or tissue homogenates using ELISA or multiplex assays.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a **Desmethyl-WEHI-345** analog in a preclinical inflammatory disease model.





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Caption: Preclinical workflow for EAE model evaluation.

Conclusion



WEHI-345 has been established as a valuable tool for investigating the role of RIPK2 in inflammatory diseases. Its demonstrated efficacy in cellular and animal models provides a strong rationale for the exploration of its analogs, such as a potential Desmethyl-WEHI-345, as therapeutic candidates. The data and protocols presented in this guide offer a comprehensive framework for researchers and drug developers to design and execute preclinical studies aimed at evaluating the therapeutic potential of novel RIPK2 inhibitors in a variety of inflammatory disease contexts. Further structure-activity relationship studies will be crucial to delineate the specific properties of desmethylated and other analogs of WEHI-345.

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